molecular formula C14H10BrN5OS B5960928 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

Cat. No.: B5960928
M. Wt: 376.23 g/mol
InChI Key: CPXNIVXCOYQNGT-CAOOACKPSA-N
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Description

4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a synthetic organic compound that features a bromine atom, a mercapto group, a pyridinyl group, and a triazole ring

Mechanism of Action

Target of Action

The primary targets of 4-bromo-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol are the enzymes alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood glucose levels, making it a potential candidate for antidiabetic therapy .

Mode of Action

The compound interacts with its targets by binding to the active sites of the alpha-amylase and alpha-glucosidase enzymes . This binding inhibits the enzymes’ ability to break down complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream . The compound’s effectiveness as an inhibitor was demonstrated in molecular docking studies, where it showed a higher binding energy than the standard drug, Acarbose .

Biochemical Pathways

The inhibition of alpha-amylase and alpha-glucosidase affects the carbohydrate digestion pathway. Normally, these enzymes break down complex carbohydrates into simple sugars that can be absorbed into the bloodstream. By inhibiting these enzymes, the compound reduces the rate of carbohydrate digestion, leading to a slower and more controlled release of glucose into the bloodstream . This can help regulate blood glucose levels, particularly after meals.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels. By inhibiting alpha-amylase and alpha-glucosidase, the compound slows down the breakdown of carbohydrates, leading to a more gradual increase in blood glucose levels after meals . This can help manage postprandial hyperglycemia, a common issue in individuals with diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the mercapto group: This can be done through thiolation reactions.

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution.

    Final assembly: The final compound is assembled through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Disulfides: From oxidation of the mercapto group.

    Reduced triazoles: From reduction reactions.

    Substituted phenols: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks the pyridinyl group.

    2-((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks the bromine atom.

    4-Bromo-2-((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks both the pyridinyl group and the bromine atom.

Uniqueness

The presence of the bromine atom, mercapto group, pyridinyl group, and triazole ring in 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL makes it unique. These functional groups can confer specific chemical reactivity and biological activity, making the compound versatile for various applications.

Properties

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5OS/c15-11-3-4-12(21)10(6-11)8-17-20-13(18-19-14(20)22)9-2-1-5-16-7-9/h1-8,21H,(H,19,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXNIVXCOYQNGT-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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